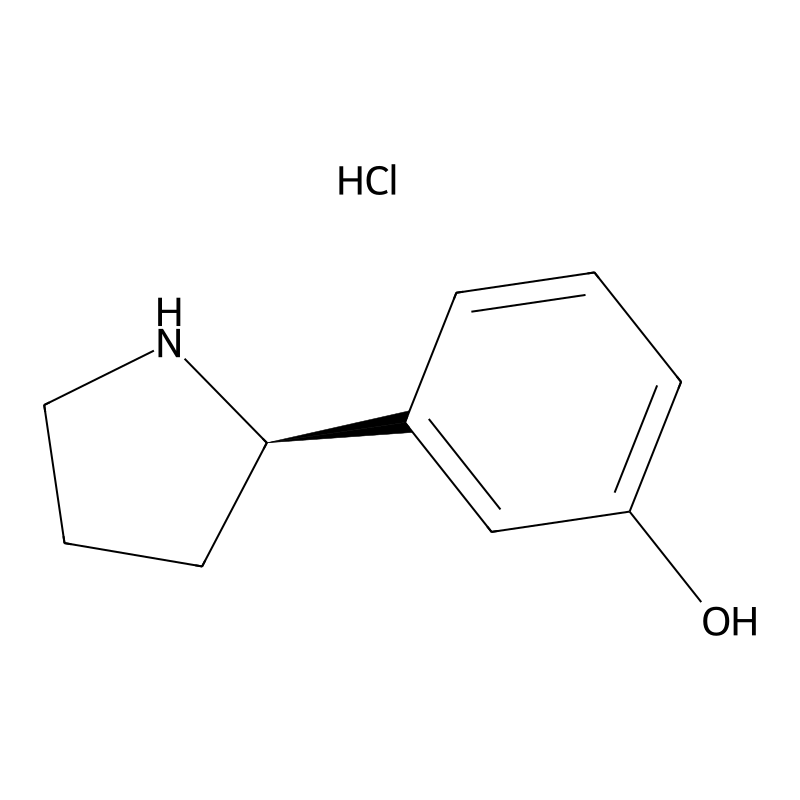(R)-3-(Pyrrolidin-2-yl)phenol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-3-(Pyrrolidin-2-yl)phenol hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol. It is characterized by a pyrrolidine ring attached to a phenolic structure, making it an interesting compound in medicinal chemistry. The compound is soluble in water and has a high gastrointestinal absorption rate, indicating its potential for bioavailability in pharmaceutical applications .
- Search for Biological Activity: Scientific databases like PubChem do not contain any reported biological activities for (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride (PubChem: ).
- Limited Commercial Availability: Several chemical suppliers offer (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride, but no descriptions mention specific research applications (Sigma-Aldrich: , Ambeed: ).
The chemical reactivity of (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride can involve various types of reactions typical for aromatic compounds and amines. Key reactions may include:
- Nucleophilic Substitution: The hydroxyl group on the phenol can participate in nucleophilic substitution reactions, especially under acidic conditions.
- Esterification: The phenolic hydroxyl group can react with carboxylic acids to form esters.
- Oxidation: The compound may undergo oxidation, particularly at the hydroxyl group, leading to quinone derivatives.
These reactions are important for modifying the compound for different applications in drug development and synthesis.
Biologically, (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride exhibits significant pharmacological potential. It has been studied for its activity as a central nervous system agent, with implications for use in treating conditions such as anxiety and depression. The compound's ability to cross the blood-brain barrier suggests that it may influence neurotransmitter systems effectively . Additionally, its interaction with various receptors could provide insights into its mechanism of action.
The synthesis of (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride typically involves several key steps:
- Formation of Pyrrolidine Derivative: Starting from commercially available pyrrolidine, it can be reacted with appropriate aromatic precursors.
- Phenolic Hydroxylation: The introduction of the hydroxyl group on the aromatic ring can be achieved through electrophilic aromatic substitution.
- Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form by reacting it with hydrochloric acid.
These methods ensure that the compound maintains its stereochemistry and functional properties essential for biological activity .
(R)-3-(Pyrrolidin-2-yl)phenol hydrochloride has various applications, particularly in:
- Pharmaceutical Development: As a potential therapeutic agent for neurological disorders.
- Research: Utilized in studies exploring receptor interactions and drug design.
- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Its unique structure allows researchers to explore novel pathways and mechanisms in drug discovery .
Interaction studies involving (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride have shown that it may interact with several biological targets, including neurotransmitter receptors. Notably, its ability to modulate serotonin and dopamine systems has been highlighted in research focusing on mood disorders. Furthermore, studies indicate that it may act as a substrate for P-glycoprotein, which plays a crucial role in drug transport across cell membranes .
Several compounds share structural similarities with (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride. These include:
- (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride: This enantiomer may exhibit different biological activities due to stereochemical differences.
- 4-(Pyrrolidin-1-yl)phenol: Lacks the specific chirality at the 3-position but retains similar functional groups.
- N-Methylpyrrolidine derivatives: These compounds often show varied pharmacological profiles compared to their non-methylated counterparts.
Uniqueness
The uniqueness of (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride lies in its specific stereochemistry and the combination of the pyrrolidine and phenolic moieties, which may confer distinct biological properties not observed in other similar compounds. Its potential effectiveness as a central nervous system agent further emphasizes its importance in medicinal chemistry .








